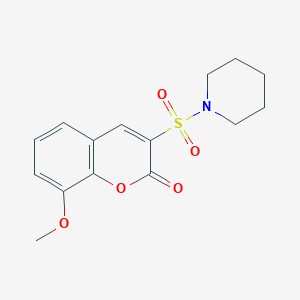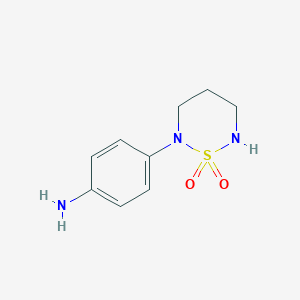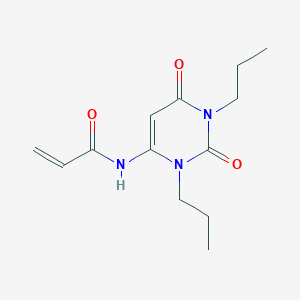
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic compound featuring a complex chemical structure with a combination of imidazole, tolyl, and pyrrolidine functional groups. These diverse functionalities make it an intriguing subject for research in various fields such as organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Imidazole Core: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis or by cyclization reactions involving di-substituted ureas and alpha-keto acids.
Benzylation: : The next step involves the benzylation of the imidazole core using benzyl halides under basic conditions to introduce the benzyl group.
Introduction of Tolyl Group: : The tolyl group is introduced through Friedel-Crafts alkylation or other arylation methods.
Formation of Thioether Linkage: : The thioether linkage can be formed by reacting the benzyl-tolyl-imidazole derivative with a suitable thiol compound.
Attachment of Pyrrolidin-1-yl Ethanone:
Industrial Production Methods
On an industrial scale, the synthesis of this compound may utilize optimized versions of these steps to enhance yield, purity, and cost-efficiency. Large-scale production often involves continuous flow chemistry or catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the thioether linkage or aromatic rings.
Reduction: : Reduction reactions may target the carbonyl groups or aromatic nitro groups if present.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and imidazole nitrogen.
Hydrolysis: : The ethanone moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂, or m-CPBA.
Reduction Reagents: : NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: : Halogens, alkyl halides, or aryl halides.
Hydrolysis Conditions: : Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Oxidation Products: : Sulfoxides or sulfones, oxidized aromatic rings.
Reduction Products: : Alcohols or amines.
Substitution Products: : Substituted imidazole derivatives.
Hydrolysis Products: : Carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a broad range of applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry, catalyst in organic synthesis, and as a starting material for the synthesis of complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids, and as a molecular probe in biochemical assays.
Medicine: : Explored for its pharmacological properties, including potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Applied in the development of advanced materials, such as polymers, and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism by which 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects depends on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: : Could modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Similar Compounds: : Other imidazole derivatives, benzylated compounds, tolyl-containing molecules, and thioethers.
Eigenschaften
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-18-9-11-20(12-10-18)21-15-24-23(26(21)16-19-7-3-2-4-8-19)28-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJGLBVFGTBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Dimethylamino)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B2920976.png)

![6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2920979.png)


![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone](/img/structure/B2920983.png)



![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2920989.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol](/img/structure/B2920990.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2920991.png)
![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
